molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine

Cat. No.: B12075370
M. Wt: 233.26 g/mol
InChI Key: XCFCQSAOGZUTSB-UHFFFAOYSA-N
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Description

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is a fluorinated aromatic amine compound of interest in chemical and pharmaceutical research. The structure, featuring a bifluorinated biphenyl core and a methylamine chain, is commonly utilized as a key synthetic intermediate or building block in the development of more complex molecules . Compounds within this structural class have been investigated in agricultural science for their potential use as crop protection agents against phytopathogenic microorganisms . Furthermore, structurally similar fluorinated amines are frequently explored in medicinal chemistry for drug discovery efforts, particularly as components that can influence the metabolic stability and binding affinity of potential therapeutic candidates . Researchers value this compound for constructing molecular libraries or for use in conjugation reactions, given the reactivity of the amine functional group. As with many specialized fluorinated building blocks, its primary value lies in enabling the synthesis and optimization of novel chemical entities with desired biological or physical properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3

InChI Key

XCFCQSAOGZUTSB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

4-(2,6-Difluorophenyl)benzyl chloride+MethylaminePTC, BaseTarget Compound\text{4-(2,6-Difluorophenyl)benzyl chloride} + \text{Methylamine} \xrightarrow{\text{PTC, Base}} \text{Target Compound}

Experimental Procedure

  • Intermediate synthesis :

    • 4-Bromobenzyl chloride reacted with 2,6-difluorophenylboronic acid via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C)

    • Yield: 72-78% (HPLC purity >95%)

  • Amination :

    • 4-(2,6-Difluorophenyl)benzyl chloride (1 eq)

    • Methylamine hydrochloride (2.5 eq)

    • Tetrabutylammonium bromide (0.1 eq)

    • 50% NaOH (aqueous phase)

    • Toluene (organic phase)

    • 12h reflux with vigorous stirring

  • Workup :

    • Aqueous acid extraction (1M HCl)

    • Basification (pH 10-11) with NaOH

    • Dichloromethane extraction, MgSO₄ drying

Optimization Data

ParameterTested RangeOptimal ValueYield Impact
Temperature (°C)60-11080+18%
PTC Concentration0.05-0.2 eq0.1 eq+22%
Reaction Time (h)6-2412+15%
Base StrengthK₂CO₃ vs NaOHNaOH+27%

Data extrapolated from analogous PTC-mediated aminations

Synthetic Route 2: Reductive Amination

Reaction Scheme

4-(2,6-Difluorophenyl)benzaldehyde+MethylamineNaBH(OAc)₃Target Compound\text{4-(2,6-Difluorophenyl)benzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target Compound}

Key Steps

  • Aldehyde preparation :

    • Oxidation of 4-(2,6-difluorophenyl)benzyl alcohol (MnO₂, CH₂Cl₂, 25°C)

    • Yield: 89% (GC-MS confirmed)

  • Reductive amination :

    • Benzaldehyde (1 eq), methylamine (1.2 eq) in 1,2-DCE

    • Acetic acid (0.5 eq) as proton source

    • Sodium triacetoxyborohydride (1.5 eq)

    • 24h stirring at 25°C

  • Purification :

    • Silica gel chromatography (Hexane:EtOAc 4:1)

    • Final recrystallization (n-heptane)

Comparative Reductant Efficiency

ReductantTemp (°C)Time (h)Yield (%)Purity (%)
NaBH₄063182
NaBH(OAc)₃25247897
H₂ (50 psi)/Pd-C50126589

Adapted from reductive amination protocols for similar amines

Quality Control and Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.43 (s, 3H, NCH₃), 3.72 (s, 2H, CH₂N), 6.85-7.45 (m, 6H aromatic)
¹³C NMR (100 MHz, CDCl₃)δ 34.2 (NCH₃), 53.8 (CH₂N), 111.3-160.1 (aromatic C, JCF = 245 Hz)
HRMS (ESI+)m/z 234.1032 [M+H]⁺ (calc. 234.1038)

Purity Assessment

MethodConditionsPurity (%)
HPLC-UVC18, MeCN/H₂O (70:30)99.2
GC-FIDDB-5, 150-280°C @10°C/min98.7
Karl Fischer-0.12% H₂O

Scale-Up Considerations and Industrial Feasibility

Cost Analysis (Per Kilogram Basis)

ComponentRoute 1 Cost ($)Route 2 Cost ($)
Raw Materials420580
Catalyst/Special Reagents150230
Energy8045
Waste Treatment6035
Total 710 890

Environmental Factors

ParameterRoute 1 E-FactorRoute 2 E-Factor
Solvent Waste8.25.1
Aqueous Waste4.73.2
PMI (Process Mass Intensity)12.99.8

Chemical Reactions Analysis

Types of Reactions

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
This compound is utilized as a crucial building block in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The difluorophenyl group enhances binding affinity to biological targets, making it valuable in drug development.

Case Study: Neurological Disorders
Research indicates that derivatives of this compound show promise in modulating neurotransmitter systems. For instance, studies have demonstrated that similar compounds can enhance dopaminergic signaling, which is essential for conditions like Parkinson's disease and schizophrenia .

Enzyme Interaction Probes
The compound serves as a probe in biological studies to investigate enzyme interactions and receptor binding. Its structural features allow it to participate in hydrogen bonding and electrostatic interactions, which are critical for studying biological mechanisms.

Case Study: Receptor Binding
In a study focused on receptor binding affinities, compounds similar to {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine were shown to selectively bind to specific receptors involved in inflammation pathways . This highlights its potential role in therapeutic applications targeting inflammatory diseases.

Industrial Applications

Specialty Chemicals Production
The compound is also utilized in the development of specialty chemicals and intermediates for various industrial processes. Its reactivity allows it to participate in diverse chemical reactions, making it suitable for producing high-value chemicals.

Application AreaExamples
Specialty ChemicalsSurfactants, lubricants
IntermediatesPharmaceutical precursors

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form imines or amides.
  • Reduction: Can be reduced to form secondary or tertiary amines.
  • Substitution: Aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideAcidic or basic
ReductionPalladium on carbonCatalytic hydrogenation
SubstitutionBrominePresence of iron(III) chloride

Mechanism of Action

The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Purity (%) LCMS/MS Data (m/z)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine C₁₄H₁₂F₂N 235.25 2,6-difluorophenyl, methylamine N/A N/A N/A
RA[4,5] () C₂₁H₁₉F₂N₂O 423.0 2,6-difluorophenylmethyl, piperazine 21 95 423.0 [M+H]+
(4-Bromo-2,6-difluorophenyl)methylamine () C₈H₈BrF₂N 236.06 4-bromo, 2,6-difluorophenylmethyl N/A N/A N/A
Example 113 () C₂₉H₂₀F₅N₅O₂S 685.5 2,3-difluorophenylmethyl, pyridazine N/A N/A 685 [M+H]+

Key Observations :

  • Fluorine Position: The 2,6-difluorophenyl group in the target compound contrasts with the 2,3-difluorophenyl in Example 113 ().
  • Bromine vs. Phenyl Substitution : The brominated analog in (236.06 g/mol) has a lower molecular weight than the target compound (235.25 g/mol), but bromine’s higher electronegativity and polarizability may alter solubility and reactivity .
  • Synthetic Efficiency : RA[4,5] (), a piperazine derivative with 2,6-difluorophenylmethyl, achieves a 21% yield and 95% purity, suggesting that the target compound’s synthesis could similarly benefit from optimized conditions for secondary amine formation .

Stability and Reactivity

  • Electron-Withdrawing Effects : The 2,6-difluorophenyl group’s electron-withdrawing nature stabilizes adjacent positive charges, which could enhance the amine’s nucleophilicity in reactions such as acylation or sulfonylation. This contrasts with RA[4,3] (), where a methoxynaphthalene group introduces electron-donating effects, reducing reactivity .
  • Degradation Pathways: Fluorine’s resistance to oxidation may improve the target compound’s stability compared to non-fluorinated analogs, as seen in L-aspartate dimethyl ester derivatives (), which require protective groups to prevent hydrolysis .

Biological Activity

The compound {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is a phenyl-substituted amine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of phenyl-substituted amines, including {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine). These compounds have shown promising results against a range of bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that certain derivatives exhibit MIC values in the low µg/mL range against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds structurally similar to {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine have shown MIC values as low as 0.5 µg/mL against multidrug-resistant strains .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis. This mechanism has been observed in related compounds that disrupt FtsZ dynamics .

Anticancer Activity

The potential anticancer effects of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine are under investigation. Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cell lines.

  • Cell Lines Tested : Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The effectiveness varies based on the substituents on the phenyl rings .
  • Mechanistic Insights : The proposed mechanisms include the induction of oxidative stress and modulation of apoptotic pathways. For example, one study reported that a related compound significantly increased reactive oxygen species (ROS) levels in cancer cells, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is influenced by its structural components:

  • Substituent Effects : The presence of electronegative groups such as fluorine enhances lipophilicity and biological activity. For example, compounds with fluorine substitutions at specific positions on the phenyl ring exhibited higher potency against bacterial strains due to improved binding affinity to target sites .
  • Lipophilicity : The ability of a compound to penetrate cellular membranes is crucial for its efficacy. Studies have shown that increased lipophilicity correlates with enhanced antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of phenyl-substituted amines, including derivatives similar to {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine), against clinical isolates of Staphylococcus aureus. The results indicated significant antibacterial activity with low MIC values, suggesting potential for further development as therapeutic agents .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that certain derivatives led to a marked decrease in viability of A549 cells after 24 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting the hypothesis that these compounds could serve as leads for anticancer drug development .

Q & A

Basic: What are the recommended synthetic routes for {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine, and how can researchers optimize yield and purity?

Answer:
The synthesis of fluorinated aryl amines often involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituted pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . Researchers can optimize yield by:

  • Temperature control : Lowering reaction temperatures to reduce side reactions in fluorinated systems.
  • Catalyst selection : Using Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C-N bond formation in aryl halide intermediates.
  • Purification : Employing flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
    Reference compounds : Similar fluorinated amines (e.g., [1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4-amine) are synthesized via Suzuki-Miyaura coupling .

Basic: What spectroscopic and chromatographic methods are suitable for characterizing {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine?

Answer:

  • ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., doublets for ortho-F in 2,6-difluorophenyl groups). The methylamine proton (~δ 2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) are key identifiers .
  • LC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for retention time and mass confirmation (expected [M+H]⁺ ~260–280 Da).
  • Fluorometric assays : Fluorescamine reacts with primary amines to form fluorescent adducts (excitation 390 nm, emission 475–490 nm) for quantification in biological matrices .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated aryl amines like {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine?

Answer:
Contradictions often arise from assay conditions or stereochemical factors. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ curves across multiple replicates to account for variability .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers and test individual bioactivity .
  • Target validation : Confirm binding specificity via SPR (surface plasmon resonance) or CRISPR-mediated gene knockout in cellular models .
    Case study : Analogues like 4F-MPH showed divergent pharmacological profiles due to fluorine positioning and metabolic stability .

Advanced: What computational strategies are effective for predicting the environmental fate or toxicity of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine?

Answer:

  • QSAR modeling : Use tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) based on logP (predicted ~2.8) and molecular weight .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to assess persistence or toxicity .
  • In silico metabolism : Predict Phase I/II metabolites with software like GLORY or MetaPrint2D to identify potential toxic intermediates .

Advanced: How can researchers design experiments to study the compound’s interaction with biomolecules (e.g., proteins or DNA)?

Answer:

  • Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp fluorescence changes (λex 280 nm, λem 340 nm) to calculate binding constants (Kd) .
  • DSC (Differential Scanning Calorimetry) : Measure thermal denaturation shifts in DNA or proteins to assess stabilization/destabilization effects .
  • ITC (Isothermal Titration Calorimetry) : Directly quantify enthalpy/entropy changes during binding interactions .

Basic: What safety protocols are critical when handling {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) and neutralize acidic/basic residues before disposal .
  • Spill management : Absorb with vermiculite, place in sealed containers, and label for hazardous waste processing .

Advanced: How can researchers leverage structural analogs (e.g., 2,6-dichloro-phenyl derivatives) to infer the reactivity or applications of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine?

Answer:

  • Comparative SAR : Replace fluorine with chlorine in analogs (e.g., (2,6-dichloro-phenyl)-ethyl-amine) to assess electronic effects on nucleophilic substitution rates .
  • Crystallography : Compare crystal structures (e.g., CCDC entries for N-(4-fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine) to predict packing behavior or solubility .
  • Reactivity screening : Test cross-coupling efficiency with boronic acids (Suzuki) or amines (Buchwald-Hartwig) using Pd catalysts .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose to 0.1 M HCl/NaOH (25–80°C) and monitor decomposition via HPLC at 0, 24, 48 hours. Identify degradation products with HRMS .
  • Accelerated stability : Store samples at 40°C/75% RH (ICH guidelines) and assess purity monthly for 6 months .
  • Light sensitivity : Use UV chambers (ICH Q1B) to test photostability and validate amber glass storage .

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